molecular formula C16H18N2O3 B14992944 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B14992944
M. Wt: 286.33 g/mol
InChI Key: QAPXHLALOPBDNO-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 4-methylphenoxy group and a tetrahydrobenzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the 4-methylphenoxy group: This can be achieved by reacting 4-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Synthesis of the tetrahydrobenzoxazole moiety: This involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the 4-methylphenoxy group with the tetrahydrobenzoxazole moiety using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-3-yl)acetamide: Similar structure but with a different benzoxazole isomer.

    2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)acetamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.

Uniqueness

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H18N2O3/c1-11-6-8-12(9-7-11)20-10-15(19)17-16-13-4-2-3-5-14(13)18-21-16/h6-9H,2-5,10H2,1H3,(H,17,19)

InChI Key

QAPXHLALOPBDNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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